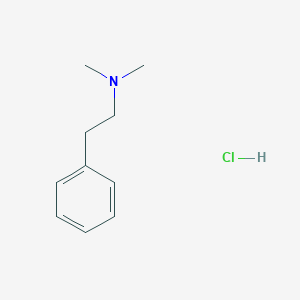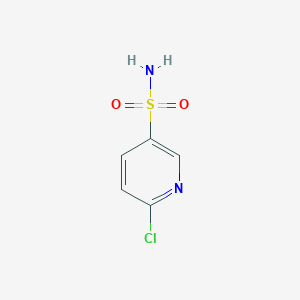
6-クロロピリジン-3-スルホンアミド
概要
説明
6-Chloropyridine-3-sulfonamide is a heterocyclic compound with the molecular formula C5H5ClN2O2S and a molecular weight of 192.63 g/mol . It is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a sulfonamide group at the 3-position. This compound is primarily used as a building block in organic synthesis and has applications in various fields including medicinal chemistry and material science .
科学的研究の応用
6-Chloropyridine-3-sulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Material Science: It is used in the development of advanced materials such as polymers and coatings.
Biological Research: The compound is employed in the study of enzyme inhibitors and receptor modulators.
作用機序
Sulfonamides, including 6-Chloropyridine-3-sulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . By inhibiting this process, sulfonamides prevent bacterial growth and replication .
Safety and Hazards
6-Chloropyridine-3-sulfonamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
将来の方向性
While specific future directions for 6-Chloropyridine-3-sulfonamide are not detailed in the search results, research into related substances and relevant analogues of APIs is of great importance . Key intermediates containing synthetic building blocks and privilege scaffolds usually play a significant role . Some related substances might be discovered to exhibit other biological activities and pharmacological actions based on the drug repositioning strategy .
生化学分析
Biochemical Properties
They are often used as inhibitors in biochemical reactions .
Cellular Effects
Sulfonamides are known to have broad-spectrum antibacterial properties and can influence cell function by inhibiting bacterial synthesis of folic acid, which is essential for cell growth and division .
Molecular Mechanism
Sulfonamides typically exert their effects by inhibiting the enzyme dihydropteroate synthase, thereby preventing the synthesis of dihydrofolic acid, a precursor of folic acid .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 6-Chloropyridine-3-sulfonamide in laboratory settings. It is known that the compound is stable under normal conditions .
Metabolic Pathways
Sulfonamides are generally metabolized in the liver and excreted in the urine .
Transport and Distribution
Sulfonamides are generally well-absorbed and widely distributed throughout the body .
Subcellular Localization
Sulfonamides are known to be able to penetrate bacterial cells and exert their effects intracellularly .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyridine-3-sulfonamide typically involves the chlorination of pyridine followed by sulfonation. One common method includes the reaction of 6-chloropyridine with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of 6-Chloropyridine-3-sulfonamide may involve continuous flow processes to enhance yield and purity. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .
化学反応の分析
Types of Reactions: 6-Chloropyridine-3-sulfonamide undergoes various chemical reactions including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions.
Major Products: The major products of these reactions include various substituted pyridines and sulfonamides, which can be further utilized in the synthesis of more complex molecules .
類似化合物との比較
- 4-Chloropyridine-3-sulfonamide
- 2-Chloropyridine-3-sulfonamide
- 6-Bromopyridine-3-sulfonamide
Comparison: 6-Chloropyridine-3-sulfonamide is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications .
特性
IUPAC Name |
6-chloropyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBWOQXTHBAGDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00360919 | |
| Record name | 6-chloropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40741-46-6 | |
| Record name | 6-chloropyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00360919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloropyridine-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
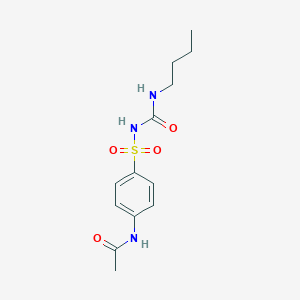
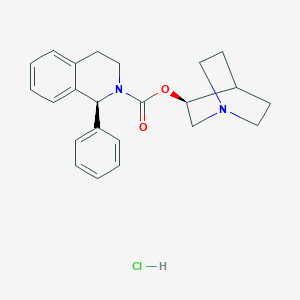
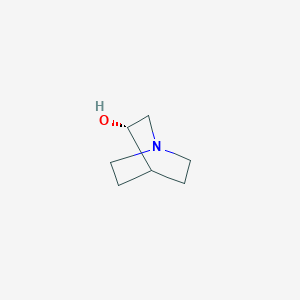
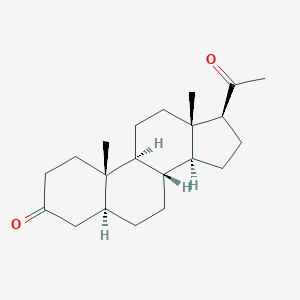
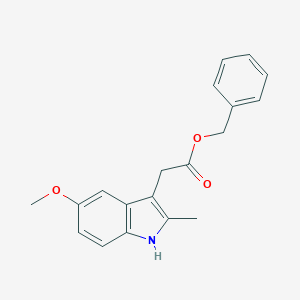
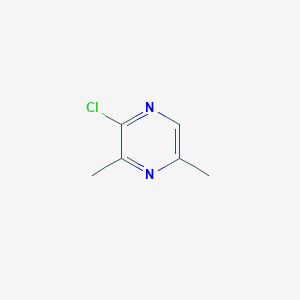
![(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B41540.png)

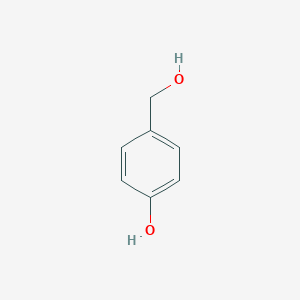
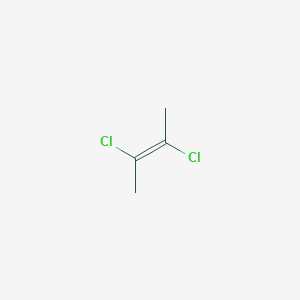
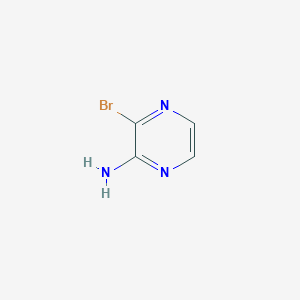
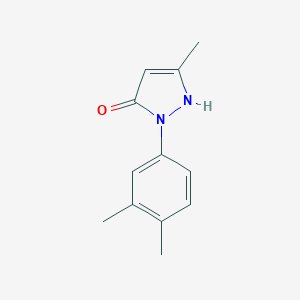
![1-[2-(Dimethylamino)-1-phenylethyl]cyclohexanol](/img/structure/B41550.png)
